

Fortimicin A (Astromicin): A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

Fortimicin A, also known under the name **Astromicin**, is an aminoglycoside antibiotic. The fundamental molecular identity of this compound is captured by its chemical formula.

The molecular formula for Fortimicin A is $C_{17}H_{35}N_5O_6[1][2][3][4]$. This formula delineates the precise count of constituent atoms within a single molecule of the antibiotic.

Physicochemical and Biological Data Summary

A comprehensive understanding of Fortimicin A necessitates an examination of its key quantitative properties. These data points are crucial for researchers engaged in drug development and various experimental contexts.



Property	Value	Source
Molecular Formula	C17H35N5O6	[1][2][3][4]
Molecular Weight	405.49 g/mol	[1][2][5]
CAS Registry Number	55779-06-1	[2][5]
Melting Point	>200°C (decomposes)	[5][6]
Appearance	White amorphous powder	[3][5]
Solubility	Soluble in water and lower alcohols; Insoluble in organic solvents	[5]
Optical Rotation	$[\alpha]D^{25}$ +87.5° (c = 0.1 in water)	[5]

Experimental Protocols

The isolation and characterization of Fortimicin A involve a series of well-defined experimental procedures. The following outlines a general methodology based on established protocols for aminoglycoside antibiotics produced by Micromonospora species.

1. Fermentation and Isolation:

- Producing Organism: Fortimicin A is produced by the fermentation of Micromonospora olivasterospora[1][5].
- Fermentation: The microorganism is cultured in a suitable nutrient medium under controlled conditions of aeration, agitation, temperature, and pH to optimize the production of the antibiotic.
- Isolation from Fermentation Broth:
 - The fermentation broth is first clarified by filtration or centrifugation to remove the microbial cells.
 - The clarified broth is then subjected to cation-exchange chromatography. Being a basic compound, Fortimicin A binds to the acidic resin.



- The resin is washed to remove impurities.
- Elution is performed using a basic solution, such as aqueous ammonia or a buffer with an increasing pH gradient.
- The fractions containing Fortimicin A are collected.

2. Purification:

- Carbon Chromatography: The crude extract is further purified by chromatography on a carbon column.
- Silica Gel Chromatography: Additional purification can be achieved using silica gel chromatography with a suitable solvent system.
- Recrystallization: The purified Fortimicin A can be obtained as a white amorphous powder through techniques such as lyophilization or precipitation from a concentrated aqueous solution by the addition of a water-miscible organic solvent.

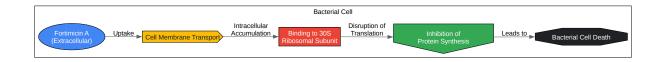
3. Characterization:

- Chromatographic Analysis: The purity of the isolated Fortimicin A is assessed using techniques like paper chromatography and thin-layer chromatography (TLC) on silica gel and carbon[3].
- Spectroscopic Analysis: The chemical structure is confirmed using various spectroscopic methods, including:
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
- Acid Hydrolysis: Acid hydrolysis of Fortimicin A can be performed to identify its constituent components. For instance, the presence of a glycine moiety in Fortimicin A can be confirmed by this method[3].



Mechanism of Action: A Logical Workflow

The antibacterial activity of Fortimicin A, as with other aminoglycosides, is primarily achieved through the inhibition of protein synthesis in susceptible bacteria. The following diagram illustrates the logical workflow of this mechanism.



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